molecular formula C24H24N6O2 B2827187 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946378-97-8

4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2827187
CAS No.: 946378-97-8
M. Wt: 428.496
InChI Key: JVHWRSAEFNOCAC-UHFFFAOYSA-N
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Description

4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinones

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the phenyl and methyl groups can be achieved through electrophilic aromatic substitution reactions.

    Coupling with Piperazine Derivatives: The final step involves the coupling of the pyrazolo[3,4-d]pyridazinone core with 4-phenylpiperazine using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, neuroprotective, or anticancer effects due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyridazinones: Other compounds in this class may share similar core structures but differ in their substituents, leading to variations in their biological activities.

    Phenylpiperazine Derivatives: Compounds like 4-phenylpiperazine itself or its derivatives may exhibit similar pharmacological profiles but with different potency or selectivity.

Uniqueness

What sets 4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one apart is its specific combination of functional groups and structural features, which may confer unique binding properties and biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(32)29(26-18)17-22(31)28-14-12-27(13-15-28)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWRSAEFNOCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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